(R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine synthesis protocol
(R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine synthesis protocol
An In-depth Technical Guide to the Synthesis of (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a key chiral intermediate in the synthesis of various pharmacologically active molecules, most notably Ramatroban, a potent and selective antagonist of the thromboxane A2 receptor used in the treatment of allergic rhinitis. The stereochemistry at the C3 position is crucial for its biological activity, making enantioselective synthesis a critical aspect of its production. This guide details the primary synthetic strategies for obtaining this compound in high enantiomeric purity, providing comprehensive experimental protocols and quantitative data to support research and development efforts.
Core Synthetic Strategies
Two principal methodologies have emerged for the efficient synthesis of (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine:
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Diastereoselective or Enantioselective Reduction: This approach involves the synthesis of a prochiral intermediate, typically 1,2,4,9-tetrahydrocarbazole-3-one, which is then converted to an oxime or imine and subsequently reduced in a stereocontrolled manner to yield the desired (R)-amine.
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Classical Resolution of Racemate: This strategy involves the synthesis of racemic 2,3,4,9-tetrahydro-1H-carbazol-3-amine, followed by separation of the enantiomers using a chiral resolving agent, such as L-tartaric acid.
This guide will elaborate on both pathways, providing detailed experimental procedures for each key transformation.
Strategy 1: Enantioselective Synthesis via Chiral Reduction
This synthetic route builds the tetrahydrocarbazole core first, followed by the stereoselective introduction of the amine group. The overall workflow is depicted below.
Experimental Protocols
Step 1: Synthesis of 3,3-Ethylenedioxy-1,2,4,9-tetrahydrocarbazole (Protected Ketone)
This step utilizes the Fischer indole synthesis to construct the core carbazole structure.[1]
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Procedure:
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In a suitable reaction vessel, dissolve 1,4-cyclohexanedione monoethylene acetal (Compound 1) and phenylhydrazine (Compound 2) in anhydrous toluene.
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Add a Lewis acid catalyst, such as anhydrous zinc chloride.
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Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture, and perform an aqueous workup.
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The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by recrystallization or column chromatography to yield 3,3-ethylenedioxy-1,2,4,9-tetrahydrocarbazole.
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Step 2: Synthesis of 1,2,4,9-Tetrahydrocarbazole-3-one
The ketal protecting group is removed under acidic conditions.[1]
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Procedure:
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Dissolve the protected ketone from Step 1 in acetone.
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Add trifluoroacetic acid (TFA) and heat the mixture to reflux.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the mixture and neutralize the acid.
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Remove the solvent under reduced pressure.
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The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
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The organic layer is washed, dried, and concentrated to give 1,2,4,9-tetrahydrocarbazole-3-one, which can be purified by column chromatography.
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Step 3: Synthesis of 1,2,4,9-Tetrahydrocarbazole-3-one O-benzyl oxime
The ketone is converted to its corresponding oxime ether.[1]
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Procedure:
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Dissolve 1,2,4,9-tetrahydrocarbazole-3-one in dehydrated ethanol.
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Add O-benzylhydroxylamine hydrochloride and pyridine.
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Stir the reaction mixture at 20-30°C until the formation of the oxime ether is complete.
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The product can be isolated by removing the solvent and performing a standard workup, followed by purification.
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Step 4: Chiral Selective Reduction to (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine
This is the key stereochemistry-defining step, employing a chiral reducing agent.[1]
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Procedure:
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Prepare the chiral reducing agent, for example, a chiral 1,3,2-oxazaborolidine complex, in anhydrous tetrahydrofuran (THF) at -5 to 5°C.
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In a separate flask, dissolve the O-benzyl oxime from Step 3 in anhydrous THF.
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Slowly add the solution of the oxime ether dropwise to the chiral borane solution, maintaining the temperature between -5 and 5°C.
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Stir the reaction for 8-15 hours within this temperature range.
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Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride at approximately 0°C.
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Perform a liquid-liquid extraction with ethyl acetate.
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Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under vacuum.
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Purify the final product by column chromatography.
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Quantitative Data for Chiral Reduction Route
| Step | Product | Yield | Enantiomeric Purity (e.e.) | Notes |
| Chiral Reduction | (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine | 71% | 85% | Data from patent CN105693595A.[1] Further purification may be required. |
1H-NMR Data (CD3OD): δ 1.80 (m, 1H), 2.11 (m, 1H), 2.45 (m, 1H), 2.83 (m, 2H), 3.05 (m, 1H), 3.20 (m, 1H), 7.05 (m, 2H), 7.24 (d, 1H), 7.35 (d, 1H).[1] Melting Point: 175-177 °C.[1]
Strategy 2: Synthesis via Resolution of Racemic Amine
This classic approach involves the non-stereoselective synthesis of the amine followed by separation of the enantiomers using a chiral acid.
Experimental Protocols
Step 1: Synthesis of Racemic (R,S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine
The racemic amine can be prepared from 1,2,4,9-tetrahydrocarbazole-3-one via standard reductive amination procedures.
Step 2 & 3: Resolution with L-Tartaric Acid
This protocol details the selective crystallization of the desired (R)-amine salt.[2]
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Procedure:
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Dissolve the racemic amine in a mixed solvent of methanol and water.
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Heat the solution to 45-48°C.
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Add the resolving agent, L-tartaric acid, and stir until it is completely dissolved.
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To selectively crystallize the salt of the (R)-amine, adjust the volume ratio of water to methanol to be in the range of 0.4:1 to 0.8:1.
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Slowly cool the mixture to 20-25°C to allow for the precipitation of the diastereomeric salt.
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Filter the precipitate. The collected solid is enriched in the (R)-3-amino-1,2,3,4-tetrahydrocarbazole L-tartrate salt.
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For higher purity, the filter cake can be recrystallized. Dissolve the cake in a mixture of water (e.g., 500L) and methanol (e.g., 700L), treat with activated carbon (e.g., 6Kg), and heat to ~65°C for 30 minutes.
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Cool the solution to 50°C, filter, and then slowly cool the filtrate to 28-30°C to induce crystallization.
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Filter the purified salt.
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Step 4: Liberation of the Free (R)-Amine
The resolved tartrate salt is treated with a base to yield the free amine.
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Procedure:
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Suspend the purified (R)-amine L-tartrate salt in water.
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Add a strong aqueous base, such as sodium hydroxide solution, until the pH is basic (e.g., pH > 10).
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Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.
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Quantitative Data for Resolution Route
| Step | Product | Yield | Enantiomeric Purity (e.e.) | Notes |
| Resolution & Purification | (R)-Amine-L-Tartrate Salt | ~42% | >99% | Yield is for the resolution step.[2] The final e.e. of the free base is reported to be greater than 99% after purification.[2] |
Conclusion
The synthesis of (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine can be effectively achieved through either a stereoselective reduction strategy or by classical resolution. The choice of method may depend on factors such as the availability of chiral catalysts, cost of reagents, and desired scale of production. The enantioselective reduction route offers a more modern and potentially more atom-economical approach, while the resolution method is robust and can yield products of very high enantiomeric purity. Both protocols provided herein serve as a detailed guide for professionals in the field of drug development and organic synthesis.
